molecular formula C7H5BrFNO2 B567051 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene CAS No. 1227210-35-6

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B567051
CAS No.: 1227210-35-6
M. Wt: 234.024
InChI Key: AIBRJIYOSLKVFL-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methyl, and nitro groups

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene typically involves multiple steps, each introducing a specific substituent to the benzene ring. The general synthetic route includes:

    Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Fluorination: Introduction of the fluorine atom using a fluorinating agent like fluorine gas (F2) or a fluorinating reagent.

    Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

These steps are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the substituents on the aromatic ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperatures to drive the reactions to completion .

Scientific Research Applications

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific biological pathways.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Its unique substitution pattern makes it a valuable building block in the synthesis of various compounds with potential therapeutic and industrial applications .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further substitution, while the bromine and fluorine atoms direct incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents .

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: Similar structure but different substitution pattern.

    4-Bromo-1-fluoro-2-nitrobenzene: Lacks the methyl group.

    2-Bromo-1-fluoro-4-nitrobenzene: Different positions of substituents.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRJIYOSLKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729372
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-35-6
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-fluoro-2-methyl-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-3-methyl-2-nitro-benzene (5 g, 32.24 mmol, 1.0 eq) in TFA (25 mL) and conc.H2SO4 (10 mL) at 0° C. was added NBS (6.31 g, 35.46 mmol, 1.1 eq) in portions. After addition, the mixture was stirred at room temperature for 2 h. The resulting mixture was poured onto ice and the precipitate that formed collected by filtration, washed with water and dried in vacuo to give the title compound as a yellow solid (5 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A 250 mL single neck flask equipped with magnetic stirrer was charged with 3-fluoro-2-nitrotoluene (4.75 g, 30.6 mmol) and trifluoroacetic acid (20 mL). Sulfuric acid (96%, 10 mL) was added dropwise over 10 minutes at 0° C. followed by N-bromosuccinimide (8.12 g, 45.6 mmol) in portions over 15 min (causing an exotherm of 3° C.). The reaction was stirred at 0° C. for 20 min and then stirred at mom temperature for 3.5 h. After this time, the reaction mixture was poured in to a 1:1 mixture of ice/water (500 mL), diluted with 95:5 hexanes/methylene chloride (250 mL) and the layers were separated. The aqueous layer was extracted with hexanes (100 mL) and the combined organic layers were washed with water (2×100 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL) and dried over sodium sulfate. The drying agent was removed by filtration, and the filtrate was concentrated under reduced pressure. The crude product was suspended in hexanes (40 mL) and heated until dissolved. The solution was evaporated to a volume to 20 mL and allowed to cool to room temperature overnight. The product was filtered and washed with cold hexanes (3×2 mL) to afford (C) (4.29 g, 60%) as a yellow crystalline solid. The filtrate was concentrated to dryness and the residue was dissolved in hot hexanes (5 mL). After cooling to room temperature, stirring for 2 h, and filtering, an additional 1.30 g of C (18%) was isolated.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8.12 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes methylene chloride
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
60%

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